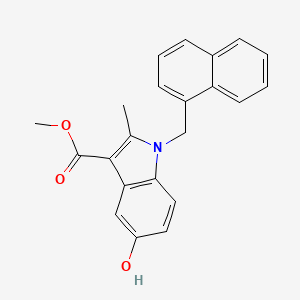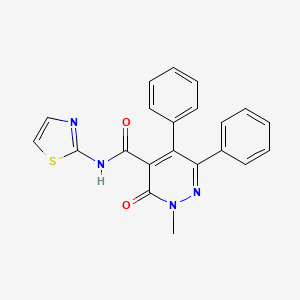
N-(2,5-dichlorophenyl)-N'-(2,4-dimethylphenyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,5-dichlorophenyl)-N'-(2,4-dimethylphenyl)thiourea, commonly known as Dicamba, is an herbicide that belongs to the class of benzoic acid herbicides. It is a selective systemic herbicide that controls broadleaf weeds in various crops. Dicamba has been widely used in agriculture since the 1960s due to its effectiveness in controlling weeds.
Mecanismo De Acción
Dicamba works by disrupting the growth and development of broadleaf weeds. It mimics the action of a plant hormone, auxin, and causes abnormal growth in the target plants. This leads to the death of the plant by disrupting its metabolic processes.
Biochemical and Physiological Effects
Dicamba has been found to have both biochemical and physiological effects on plants. It disrupts the normal functioning of the plant by inhibiting the production of essential proteins and enzymes. It also affects the photosynthetic process, leading to reduced plant growth and development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Dicamba has several advantages for lab experiments. It is a selective herbicide, which means it only affects the target plants, leaving the non-target plants unaffected. It is also easy to apply and has a relatively low toxicity level. However, Dicamba has some limitations, including its potential to drift and affect non-target plants. It also has a short half-life, which means it needs to be reapplied frequently.
Direcciones Futuras
There are several future directions for the use of Dicamba in agriculture. One potential application is in weed resistance management. Dicamba can be used in combination with other herbicides to manage weed resistance and reduce the development of herbicide-resistant weeds. Another future direction is in the development of new formulations of Dicamba that are more effective and have a longer half-life. Additionally, there is a need for more research on the potential impact of Dicamba on non-target plants and the environment.
Conclusion
In conclusion, Dicamba is a selective herbicide that has been widely used in agriculture for controlling broadleaf weeds. It is synthesized through a complex process and has several advantages and limitations for lab experiments. Dicamba works by disrupting the growth and development of target plants and has both biochemical and physiological effects on plants. There are several future directions for the use of Dicamba in agriculture, including its potential use in weed resistance management and the development of new formulations.
Métodos De Síntesis
Dicamba is synthesized by reacting 2,5-dichloroaniline with 2,4-dimethylphenyl isothiocyanate in the presence of a catalyst. The resulting product is then purified through various techniques to obtain the final product, Dicamba. The synthesis of Dicamba is a complex process that requires expertise and specialized equipment.
Aplicaciones Científicas De Investigación
Dicamba has been extensively studied for its herbicidal properties and its potential applications in agriculture. It has been found to be effective in controlling broadleaf weeds in various crops, including soybeans, cotton, and wheat. Dicamba is also being studied for its potential use in weed resistance management and its impact on non-target plants.
Propiedades
IUPAC Name |
1-(2,5-dichlorophenyl)-3-(2,4-dimethylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2S/c1-9-3-6-13(10(2)7-9)18-15(20)19-14-8-11(16)4-5-12(14)17/h3-8H,1-2H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POSLMDBRQLKWBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=S)NC2=C(C=CC(=C2)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-2,1,3-benzothiadiazol-5-yl-2-[4-(3-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B4875963.png)
![1-(2-fluorophenyl)-N-[2-(4-methoxyphenyl)ethyl]methanesulfonamide](/img/structure/B4875970.png)
![methyl 2-[({[2-(4-chloro-1H-pyrazol-1-yl)ethyl]amino}carbonothioyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B4875977.png)
![4-{[3-[(cyclopentylamino)carbonyl]-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-4-oxobutanoic acid](/img/structure/B4875979.png)
![N-(4-chloro-3-{[(4-chloro-2-methylphenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B4875991.png)
![7-chloro-2-(4-ethylphenyl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-8-methyl-4-quinolinecarboxamide](/img/structure/B4875999.png)
![N-(4-methoxyphenyl)-2-{[(propylamino)carbonyl]amino}benzamide](/img/structure/B4876012.png)



![methyl 3-{[(anilinocarbonothioyl)(cyclohexyl)amino]methyl}-4-methoxybenzoate](/img/structure/B4876042.png)
![ethyl 2-{[(6-bromo-2-oxo-2H-chromen-3-yl)carbonyl]amino}-4-(4-chlorophenyl)-3-thiophenecarboxylate](/img/structure/B4876043.png)
![N-(3-bromophenyl)-2-[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetamide](/img/structure/B4876054.png)
![2-({[3-(anilinocarbonyl)-4-ethyl-5-methyl-2-thienyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B4876071.png)
